molecular formula C14H13N5O3S2 B12181736 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

Cat. No.: B12181736
M. Wt: 363.4 g/mol
InChI Key: LHQOVMODKFOJIZ-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is an organic compound that belongs to the class of alpha amino acid amides. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties, making it a valuable component in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with an appropriate amine, followed by coupling with pyridine-4-carboxylic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety plays a crucial role in modulating the electronic properties of the compound, enhancing its binding affinity and specificity. This interaction can lead to the inhibition or activation of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is unique due to its combination of the benzothiadiazole moiety with a pyridine-4-carboxamide group. This structural arrangement imparts distinct electronic and steric properties, making it particularly effective in specific applications, such as organic electronics and medicinal chemistry .

Properties

Molecular Formula

C14H13N5O3S2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N5O3S2/c20-14(10-4-6-15-7-5-10)16-8-9-17-24(21,22)12-3-1-2-11-13(12)19-23-18-11/h1-7,17H,8-9H2,(H,16,20)

InChI Key

LHQOVMODKFOJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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